(2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
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Overview
Description
(2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is a complex organic compound that features a bromophenyl group, a quinazolinone moiety, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-amino-4-oxo-1,2-dihydroquinazoline in the presence of a suitable base to form the intermediate. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its quinazolinone moiety is known for its biological activity, and modifications to the compound can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-chlorophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
- (2Z)-3-(4-fluorophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
- (2Z)-3-(4-methylphenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
Uniqueness
The uniqueness of (2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile lies in its bromophenyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom can influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
(2Z)-3-(4-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)15(22)13(9-19)16-20-14-4-2-1-3-12(14)17(23)21-16/h1-8,20H,(H,21,23)/b16-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGGUKPVYLYCB-SSZFMOIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)C3=CC=C(C=C3)Br)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N/C(=C(/C#N)\C(=O)C3=CC=C(C=C3)Br)/N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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